1,1'-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
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Overview
Description
1,1’-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1,1’-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves several steps. One common method involves the cyclization of 5-substituted 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiols. This reaction is typically carried out in anhydrous ethanol under reflux conditions . Another approach involves the hydrogenation of the azomethine fragment of aldimines using sodium borohydride in methanol .
Chemical Reactions Analysis
1,1’-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and phenacyl bromide for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antiviral agent, particularly against the influenza A virus . Additionally, it has been investigated for its analgesic and anti-inflammatory properties . In the field of chemistry, it is used as a building block for the synthesis of other heterocyclic compounds .
Mechanism of Action
The mechanism of action of 1,1’-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the M2 proton channel of the influenza A virus . Its analgesic and anti-inflammatory effects are believed to be mediated through its interaction with various enzymes and receptors involved in pain and inflammation pathways .
Comparison with Similar Compounds
1,1’-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone can be compared with other similar compounds, such as 7-benzylidene-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and 8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H18N4O3S/c1-13(26)19-18(15-7-5-4-6-8-15)24(14(2)27)25-20(22-23-21(25)29-19)16-9-11-17(28-3)12-10-16/h4-12H,1-3H3 |
InChI Key |
IJLLJPSDWZLHID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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